![molecular formula C15H15F3N2O2S B2652623 N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-16-0](/img/structure/B2652623.png)

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

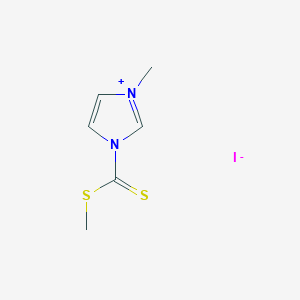

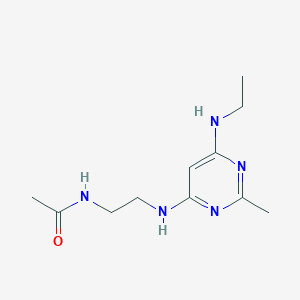

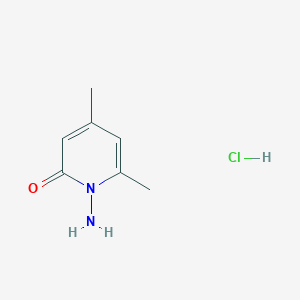

“N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” is a complex organic compound. It likely contains a sulfamide group (-SO2NH2), which is a functional group consisting of a sulfur atom connected to two amide groups . The compound also likely contains a benzyl group (C6H5CH2-) and a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom linked to three fluorine atoms .

Synthesis Analysis

While specific synthesis methods for “N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide” were not found, related compounds have been synthesized through various methods. For instance, the compound “N-(3,5-Bis(trifluoromethyl)benzyl)stearamide” was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Amidation Reactions

The amide bond is a fundamental functional group in organic chemistry. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide can serve as a precursor in amidation reactions, where it forms amide bonds. Researchers have explored its use in synthesizing various amides, including fatty acid amides (FAAs) . Notably, this compound can be prepared via a solventless direct amidation reaction, making it a practical choice for synthetic chemistry.

Nonlinear Optical Materials

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide has been investigated for its nonlinear optical properties. In particular, related compounds like N-benzyl-3-nitroaniline have been synthesized and studied as potential materials for optical devices. These materials exhibit interesting optical behavior and may find applications in photonics and telecommunications .

Medicinal Chemistry and Drug Development

Amide-forming reactions play a crucial role in drug synthesis. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide derivatives could serve as building blocks for designing novel pharmaceuticals. Researchers explore their potential as active pharmaceutical ingredients (APIs), insecticides, and bioactive molecules . The presence of amide groups in clinically approved drugs underscores their significance.

Biological Activity and Receptor Ligands

Fatty acid amides (FAAs) are essential in biological systems. N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide analogs may interact with receptors, such as cannabinoid CB1 and CB2 receptors, affecting physiological processes. For instance, N-arachidonoyltaurine activates calcium channels, while oleamide shows therapeutic potential for sleep disorders and pain management .

Computational Studies and Quantum Descriptors

Density functional theory (DFT) calculations have been employed to understand the electronic properties of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide. Researchers compute molecular electrostatic potentials, vibrational frequencies, and energy levels (HOMO–LUMO) to predict its behavior . These insights aid in optimizing its applications.

Eigenschaften

IUPAC Name |

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENMMTNFZOPHCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)

![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)

![ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2652545.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)

![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)

![5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2652559.png)

![7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652560.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methoxybenzamide](/img/structure/B2652562.png)